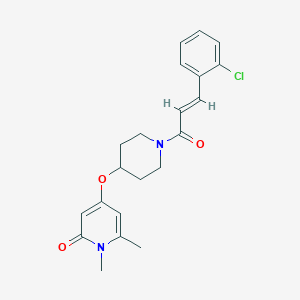

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, also known as OIP-2, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. OIP-2 is a small molecule that has been synthesized in the laboratory and has been studied for its various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of compounds related to "(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide" have been extensively studied. These compounds, including various carbohydrazones derived from substituted isatins, have been synthesized and characterized through methods like Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. Theoretical quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to support experimental data and explore the electronic and structural properties of these compounds (Çavuş et al., 2020); (Karrouchi et al., 2021).

Antioxidant Properties

Some studies have focused on evaluating the antioxidant properties of these compounds, utilizing both in vitro methods like the DPPH free-radical scavenging method and theoretical calculations to establish a correlation between structure and antioxidant activity. Such studies suggest that the electronic properties and structural configuration of these compounds contribute to their antioxidant capabilities (Çavuş et al., 2020).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of related compounds. For instance, novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides were synthesized and found to exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli and Aspergillus niger. Similarly, some derivatives have shown promising antitumor activities, indicating their potential as therapeutic agents (Ugale et al., 2017).

Molecular Docking and Biological Evaluation

Further studies have employed molecular docking techniques to investigate the interaction of these compounds with biological targets, revealing their potential as anti-diabetic and anticancer agents. For example, molecular docking studies have suggested that certain derivatives could inhibit tubulin polymerization, highlighting their potential utility in cancer therapy (Sirisoma et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazole ring. The resulting compound is then subjected to a Wittig reaction with an appropriate aldehyde to form the final product.", "Starting Materials": [ "2-oxoindoline-3-carboxylic acid hydrazide", "p-tolyl hydrazine", "ethyl acetoacetate", "appropriate aldehyde" ], "Reaction": [ "Step 1: Condensation of 2-oxoindoline-3-carboxylic acid hydrazide with p-tolyl hydrazine and ethyl acetoacetate in ethanol to form the intermediate product.", "Step 2: Cyclization of the intermediate product by heating with acetic anhydride to form the pyrazole ring.", "Step 3: Dehydration of the pyrazole intermediate by heating with phosphorus pentoxide to form the enone intermediate.", "Step 4: Wittig reaction of the enone intermediate with an appropriate aldehyde in the presence of a base to form the final product, (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS-Nummer |

306304-13-2 |

Produktname |

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide |

Molekularformel |

C19H15N5O2 |

Molekulargewicht |

345.362 |

IUPAC-Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22) |

InChI-Schlüssel |

WOJWZZGXMBMUQW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2564343.png)

![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)

![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)

![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-2-yl]acetic acid](/img/structure/B2564360.png)

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)